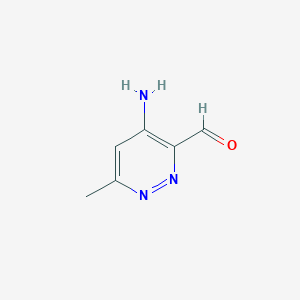
Pyridine, 4-(2-propenyl)
Overview
Description
Pyridine, 4-(2-propenyl) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a 2-propenyl group attached to the fourth carbon of the pyridine ring. Pyridine derivatives are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-propenyl) can be achieved through several methods. . This method provides a straightforward route to pyridine derivatives under mild conditions.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the vapor-phase catalytic reactions of ammonia and acetylene can be used to produce pyridine and its derivatives . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(2-propenyl) undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using metal catalysts like palladium or nickel.
Substitution: Nucleophilic reagents such as organolithium or Grignard reagents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines or piperidines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 4-(2-propenyl) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-propenyl) involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . The 2-propenyl group can undergo further chemical modifications, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Pyridine: The parent compound, known for its aromaticity and basicity.
Dihydropyridine: A reduced form of pyridine with significant pharmaceutical applications.
Piperidine: A fully saturated derivative of pyridine, widely used in medicinal chemistry.
Uniqueness: Pyridine, 4-(2-propenyl) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This structural feature allows for specific interactions and modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2,4-7H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQZQNBKUGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486966 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80880-49-5 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358452.png)

![1-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B3358467.png)
![9H-Pyrido[3,4-b]indole-1-carbonitrile](/img/structure/B3358470.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)
![5,6-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B3358482.png)
![2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione](/img/structure/B3358497.png)





![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)

